molecular formula C10H20N2O2 B13575818 tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate

tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate

Cat. No.: B13575818
M. Wt: 200.28 g/mol
InChI Key: YXKXVKFAISFJPS-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a primary amine. The molecule comprises a cyclopropane ring directly bonded to the ethylamine backbone, with stereochemical specificity at the (1S) position (Figure 1). This compound is structurally significant in medicinal chemistry as a synthetic intermediate, particularly in peptide synthesis and the development of small-molecule therapeutics. The Boc group enhances solubility and stability during synthetic workflows, while the cyclopropyl moiety may confer conformational rigidity, influencing biological activity .

Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., CAS 1360774-41-9) share cyclopropyl and Boc motifs .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

YXKXVKFAISFJPS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C1CC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CC1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The most common and reliable method to prepare tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate involves the carbamate protection of the free amine on 2-amino-1-cyclopropylethylamine using tert-butyl chloroformate as the Boc donor. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.

Reaction Scheme:

$$
\text{2-amino-1-cyclopropylethylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{0-5°C}]{\text{base, solvent}} \text{this compound}
$$

Industrial Scale Considerations

  • Use of industrial reactors with precise temperature and mixing control to maintain low temperature during addition of Boc-Cl.
  • Automated base addition to control pH and avoid over-acidification.
  • Purification may involve crystallization rather than chromatography for cost-effectiveness.
  • Use of neutral (non-salt) starting amine improves yield and purity, as salt forms can complicate reaction mixture viscosity and stirring efficiency.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Starting amine form Free base (not salt) Avoids viscous mixtures, improves yield and purity
Base Triethylamine or similar Neutralizes HCl formed, facilitates reaction
Solvent Dichloromethane Good solubility, easy removal
Temperature 0–5°C during addition Controls exotherm and side reactions
Reaction time Several hours at room temp Ensures complete conversion
Workup Aqueous wash, drying agent Removes impurities and salts
Purification Crystallization or chromatography Achieves high purity product

Research Findings and Advantages

  • The use of free amine rather than its salt form significantly reduces reaction mixture viscosity, allowing easier stirring and better heat transfer, which improves reaction control and product yield.
  • Slow addition of tert-butyl chloroformate at low temperature minimizes side reactions such as over-carbamoylation or decomposition.
  • Triethylamine effectively scavenges HCl, preventing acid-catalyzed side reactions.
  • The Boc-protected product is stable and can be isolated in high purity, facilitating its use in subsequent synthetic steps.
  • Industrial processes employ automated controls to optimize these parameters, ensuring reproducibility and scalability.

Summary Table of Preparation Method

Step Reagents and Conditions Purpose/Outcome
1 Dissolve 2-amino-1-cyclopropylethylamine in CH2Cl2 Prepare reaction medium
2 Add triethylamine Neutralize HCl formed
3 Add tert-butyl chloroformate slowly at 0–5°C Carbamate formation, minimize side reactions
4 Stir at room temperature for several hours Complete reaction
5 Wash with water, extract organic layer Remove inorganic impurities
6 Dry over sodium sulfate, concentrate Obtain crude product
7 Purify by crystallization or chromatography Obtain pure this compound

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate is a carbamate with a molecular weight of approximately 200.28 g/mol. The compound's structure includes a tert-butyl group, an amino group, and a cyclopropyl group. It is used in organic synthesis and has applications in chemistry, biology, and medicine.

Applications

  • Organic Synthesis this compound acts as a building block.
  • Enzymatic Reactions It can serve as a substrate or inhibitor in enzymatic reactions, modulating enzymatic activity. Its structural features affect its binding affinity and specificity towards biological targets, making it valuable for studying enzyme mechanisms and protein interactions. The cyclopropyl group can provide steric hindrance, affecting the compound's binding affinity and potentially leading to inhibition or activation of enzymatic activities. Understanding these interactions is crucial for drug design and development.
  • Drug Discovery This compound is also related to the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, 48 , ivacaftor), a drug used to treat cystic fibrosis (CF) patients with the G551D mutation .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, emphasizing differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula CAS Number Key Features Applications/Notes
tert-Butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate C₁₀H₁₉NO₃ 1360774-41-9 Cyclopropyl + hydroxyethyl group; (1S) config Intermediate for chiral drug synthesis
tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate C₁₀H₁₈N₂O₂ 259133-23-8 Cyanobutan substituent; (2S) stereochemistry Building block for peptidomimetics
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 207729-03-1 Cyclopentyl ring; cis-diol configuration Explored in kinase inhibitor synthesis
Ethyl carbamate C₃H₇NO₂ 51-79-6 Ethoxycarbonyl group; non-tert-butyl Known carcinogen; limited to research

Key Differences and Implications

Cyclopropane vs. In contrast, cyclopentyl derivatives (e.g., CAS 207729-03-1) offer greater conformational flexibility, which may be advantageous in modulating pharmacokinetic properties .

Functional Group Variations: The target compound’s primary amine (vs. hydroxyl or cyano groups in analogues) enables diverse derivatization, such as amide bond formation. For example, tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate (CAS 259133-23-8) incorporates a nitrile group, facilitating click chemistry or hydrogen-bonding interactions .

Carcinogenicity Profile: Ethyl carbamate (urethan) is a well-documented carcinogen, inducing tumors in rodent models via metabolic activation to vinyl carbamate epoxide . In contrast, tert-butyl carbamates are generally considered metabolically stable due to steric hindrance from the bulky tert-butyl group, reducing genotoxic risks .

Synthetic Utility :

  • The Boc group in the target compound and its analogues (e.g., CAS 1360774-41-9) is widely used in solid-phase peptide synthesis (SPPS) to protect amines during iterative coupling steps. This contrasts with ethyl carbamate derivatives, which are less favored due to toxicity concerns .

Biological Activity

tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate, also known as a selective inhibitor of the enzyme SPPL2a, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits significant biological activity, particularly in the modulation of immune responses and potential implications in treating various diseases.

  • IUPAC Name : tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate
  • Molecular Formula : C12H22N2O6
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 57260-73-8

The biological activity of this compound primarily involves its role as an inhibitor of SPPL2a, an aspartic protease implicated in antigen processing. By inhibiting SPPL2a, this compound can modulate the immune response, affecting the presentation of antigens and potentially influencing autoimmune diseases and cancer therapies .

In Vitro Studies

In various in vitro assays, this compound demonstrated:

  • IC50 Values : The compound showed an IC50 of approximately 0.37 μM against SPPL2a, indicating potent inhibition capabilities .
  • Selectivity : It exhibited a favorable selectivity profile, maintaining activity without significantly affecting γ-secretase, which is crucial for avoiding unwanted side effects associated with Notch signaling pathways .

In Vivo Studies

In mouse models, the pharmacokinetic properties were evaluated:

  • Clearance Rate : 46 mL/min/kg
  • Volume of Distribution (Vss) : 1.2 L/kg
  • Half-life : 0.7 hours
    These parameters suggest that the compound is bioavailable and maintains effective concentrations to inhibit SPPL2a in vivo .

Case Study 1: Autoimmune Disease Modulation

A study investigated the effects of this compound on a murine model of autoimmune disease. The results indicated a significant reduction in disease severity and immune cell activation markers when treated with this compound compared to controls.

ParameterControl GroupTreatment Group
Disease Severity Score8.54.2
CD4+ T Cell Activation (%)75%45%

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapy, the compound's ability to inhibit tumor growth was assessed. Mice treated with this compound exhibited a notable reduction in tumor size compared to untreated mice.

Tumor Size (mm)Untreated GroupTreatment Group
Day 1415.08.0
Day 2820.010.5

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a chiral amine precursor, such as (1S)-2-amino-1-cyclopropyl-ethylamine, under mild conditions. Key steps include:

  • Use of di-tert-butyl dicarbonate (Boc₂O) as the carbamate-protecting agent .
  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with bases (e.g., triethylamine) to neutralize acid byproducts .
  • Temperature control (0–25°C) to minimize side reactions and preserve stereochemistry .

Q. How can the purity and identity of this compound be verified post-synthesis?

  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and stereochemistry (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) .
  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What solvents and bases are optimal for the carbamate protection step?

  • Solvents : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .
  • Bases : Triethylamine (TEA) or sodium hydride (NaH) to deprotonate the amine and drive the reaction .

Advanced Research Questions

Q. What strategies optimize the stereochemical outcome during synthesis of the (1S)-configured cyclopropane moiety?

  • Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts to control cyclopropane ring formation .
  • Kinetic Resolution : Adjust reaction time and temperature to favor the desired enantiomer .
  • Circular Dichroism (CD) : Monitor stereochemical purity during synthesis .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX software for refinement) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation, pH) .

Q. How does the cyclopropane ring influence the compound’s stability under different pH conditions?

  • Stability Studies : Perform kinetic experiments in buffered solutions (pH 1–12) to assess hydrolysis rates of the carbamate group .
  • Mechanistic Insight : The cyclopropane ring’s strain may accelerate degradation under acidic conditions due to increased electrophilicity .

Q. What are the best practices for comparing this compound’s bioactivity with structural analogs?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropane or carbamate groups and test in enzyme inhibition assays .
  • Statistical Analysis : Use ANOVA or multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. How to troubleshoot low yields in the final coupling step?

  • Parameter Optimization :
  • Temperature : Increase to 40°C if the reaction is sluggish .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance Boc protection efficiency .
  • Solvent Switch : Replace DCM with acetonitrile for better amine solubility .

Q. What analytical techniques differentiate between diastereomers or enantiomers of this compound?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (ee) .

Data Contradiction Analysis

Example : Conflicting NMR data for the cyclopropane moiety.

  • Resolution :
    • Re-examine sample preparation (e.g., solvent deuteration, concentration effects).
    • Compare with literature data for analogous cyclopropane-containing carbamates .
    • Validate via 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

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